(E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone moiety and the ethylphenyl group in the structure suggests that this compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Prop-2-enenitrile Moiety: The final step involves the condensation of the quinazolinone derivative with an appropriate aldehyde and a nitrile source under basic conditions to form the (E)-prop-2-enenitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethylphenyl group or the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with palladium on carbon.
Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound may be investigated for similar biological activities, making it a potential candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound could be studied for its therapeutic potential. Quinazolinone derivatives have been explored for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets, suggesting that this compound may have similar pharmacological properties.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Ethylphenyl Derivatives: Compounds containing the ethylphenyl group.
Prop-2-enenitrile Derivatives: Compounds with a similar prop-2-enenitrile moiety.
Uniqueness
(E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to the combination of its quinazolinone core, ethylphenyl group, and prop-2-enenitrile moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-13-7-9-14(10-8-13)11-15(12-20)18-21-17-6-4-3-5-16(17)19(23)22-18/h3-11H,2H2,1H3,(H,21,22,23)/b15-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVLDFAIVIOKR-RVDMUPIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.